

An In-depth Technical Guide to the Synthesis and Characterization of Irganox 1035

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Compound of Interest

Compound Name: Irganox 1035

Cat. No.: B1582434

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Introduction

Irganox 1035, chemically known as thiodiethylene bis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate), is a high-molecular-weight, sterically hindered phenolic antioxidant. [1] Its unique molecular structure, which incorporates both a phenolic antioxidant moiety and a sulfur-containing synergist, classifies it as a multifunctional stabilizer. [1] This dual functionality allows it to act as both a primary antioxidant, by scavenging free radicals, and a secondary antioxidant, by decomposing hydroperoxides. [1] **Irganox 1035** is widely utilized in the stabilization of organic polymers, particularly in demanding applications such as polyethylene wire and cable resins, where it provides excellent long-term thermal stability. [1][2] This technical guide provides a comprehensive overview of the synthesis and characterization of **Irganox 1035**.

Synthesis of Irganox 1035

The synthesis of **Irganox 1035** can be achieved through several routes. The most common laboratory-scale method is the direct esterification of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid with thiodiethylene glycol. [1] An alternative industrial method described in the patent literature involves a multi-step synthesis starting from 2,6-di-tert-butylphenol. [3][4]

Method 1: Direct Esterification

This method involves the reaction between two key precursors: 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid and thiodiethylene glycol.^[1] The reaction is an acid-catalyzed esterification, typically carried out under conditions that facilitate the removal of water to drive the equilibrium towards the product.

Experimental Protocol: Direct Esterification

- Reactants and Reagents:
 - 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid
 - Thiodiethylene glycol
 - p-Toluenesulfonic acid (catalyst)
 - Toluene (solvent)
 - Sodium bicarbonate solution (for washing)
 - Anhydrous magnesium sulfate (drying agent)
- Procedure:
 - To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid (2.0 molar equivalents), thiodiethylene glycol (1.0 molar equivalent), and a catalytic amount of p-toluenesulfonic acid.
 - Add toluene to the flask to suspend the reactants.
 - Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.
 - Continue the reaction until the theoretical amount of water has been collected, indicating the completion of the esterification.
 - Cool the reaction mixture to room temperature.

- Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acidic catalyst, followed by a wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure **Irganox 1035**.

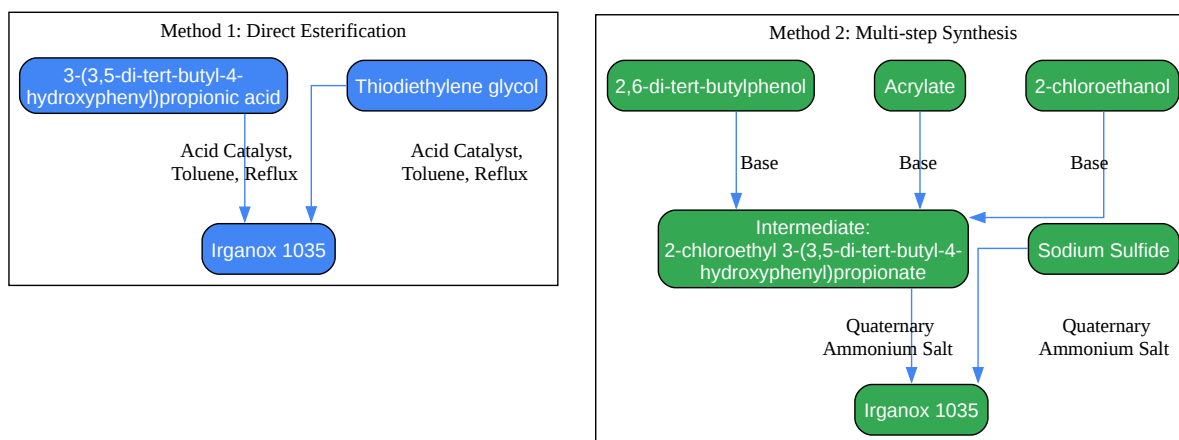
Method 2: Multi-step Synthesis from 2,6-di-tert-butylphenol

A patent describes an alternative synthesis pathway that avoids the direct use of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid.^[3]^[4]

Experimental Protocol: Multi-step Synthesis

- Step 1: Synthesis of 2-chloroethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate
 - In the presence of a base, 2,6-di-tert-butylphenol is reacted with an acrylate (e.g., methyl acrylate or ethyl acrylate).^[3]
 - This is followed by a reaction with 2-chloroethanol to yield the intermediate, 2-chloroethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate.^[3]
- Step 2: Synthesis of **Irganox 1035**
 - The intermediate from Step 1 is then reacted with sodium sulfide in the presence of a quaternary ammonium salt as a phase-transfer catalyst.^[3]
 - This reaction yields the final product, thiodiethylene bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate].^[3] This method is reported to have a high product yield and purity, making it suitable for industrial production.^[3]

Synthesis Pathway Diagram



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Caption: Synthesis routes for **Irganox 1035**.

Characterization of Irganox 1035

A comprehensive characterization of the synthesized **Irganox 1035** is crucial to confirm its identity, purity, and properties. The primary analytical techniques employed for this purpose include spectroscopic methods, thermal analysis, and chromatography.

Physicochemical Properties

Property	Value
CAS Number	41484-35-9[5][6][7]
Molecular Formula	C ₃₈ H ₅₈ O ₆ S[5][6][7]
Molecular Weight	642.93 g/mol [6][7]
Appearance	White to off-white solid

Spectroscopic Characterization

Technique	Expected/Observed Data
¹ H NMR	Expected signals include those for the tert-butyl protons, aromatic protons, the phenolic hydroxyl proton, and the methylene protons of the propionate and thiodiethylene bridges.
¹³ C NMR	A ¹³ C NMR spectrum is available.[5] Expected signals would correspond to the carbons of the tert-butyl groups, the aromatic rings, the carbonyl groups of the esters, and the aliphatic carbons of the bridges.
FT-IR	A characteristic phenolic -OH stretching band is observed around 3600 cm ⁻¹ . [1] Other expected bands include C-H stretching for aromatic and aliphatic groups, a strong C=O stretching for the ester groups (typically around 1735 cm ⁻¹), and C-O stretching bands.
Mass Spec.	The NIST Mass Spectrometry Data Center reports a spectrum with a prominent peak at m/z 308.[1] In LC-MS analysis with ESI-negative mode, the deprotonated molecule [M-H] ⁻ can be observed.[8] An MRM transition of m/z 660.4 > 249.1 has been used for detection in ESI-positive mode.[1]

Thermal Analysis

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for determining the thermal properties of **Irganox 1035**.

- DSC: Can be used to determine the melting point and to study the oxidative induction time (OIT), which is a measure of the antioxidant's effectiveness.
- TGA: Provides information on the thermal stability and decomposition profile of the compound.

Chromatographic Analysis

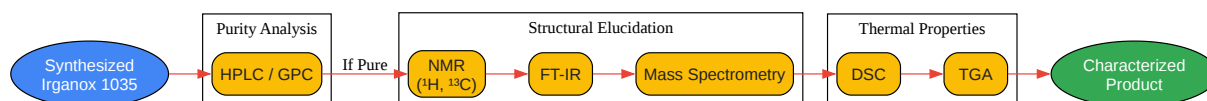
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of **Irganox 1035**.^[1] Gel Permeation Chromatography (GPC) combined with mass spectrometry can also be utilized for analysis and impurity identification.^{[1][8]}

Experimental Protocol: Characterization Workflow

- Purity Assessment (HPLC):
 - Dissolve a small sample of the synthesized **Irganox 1035** in a suitable solvent (e.g., acetonitrile).
 - Inject the sample into an HPLC system equipped with a C18 column and a UV detector.
 - Elute with a suitable mobile phase gradient (e.g., acetonitrile/water).
 - Determine the purity by analyzing the peak area of the main component relative to any impurities.
- Structural Confirmation (Spectroscopy):
 - NMR: Dissolve the sample in a deuterated solvent (e.g., CDCl₃) and acquire ¹H and ¹³C NMR spectra to confirm the molecular structure.

- FT-IR: Prepare a sample (e.g., as a KBr pellet or a thin film) and record the infrared spectrum to identify the functional groups.
- MS: Analyze the sample using LC-MS to confirm the molecular weight and fragmentation pattern.
- Thermal Properties (DSC/TGA):
 - DSC: Place a small amount of the sample in an aluminum pan and heat it under a controlled atmosphere (e.g., nitrogen or air) to determine the melting point and OIT.
 - TGA: Heat a small sample in a TGA instrument under a controlled atmosphere to determine the onset of thermal decomposition.

Characterization Workflow Diagram



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Caption: Workflow for the characterization of **Irganox 1035**.

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